molecular formula C13H11N3O2 B1400019 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1378626-99-3

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1400019
CAS No.: 1378626-99-3
M. Wt: 241.24 g/mol
InChI Key: HVLQTKTXQWHECX-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyanobenzyl group at position 1, a methyl group at position 3, and a carboxylic acid group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl bromide with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: Researchers use the compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved may include the modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid: This compound has a similar cyanobenzyl group but differs in the core structure, having an indole ring instead of a pyrazole ring. The indole derivative may exhibit different biological activities and chemical reactivity.

    4-Cyanobenzoyl chloride: This compound contains a cyanobenzyl group but lacks the pyrazole ring. It is primarily used as an intermediate in organic synthesis.

    1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This is a positional isomer of the target compound, with the carboxylic acid group at position 5 instead of position 4. This slight structural difference can lead to variations in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-10(6-14)3-5-11/h2-5,8H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQTKTXQWHECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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